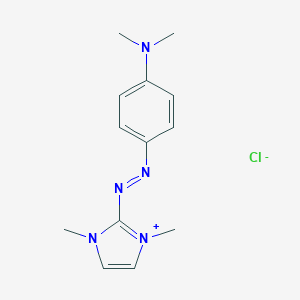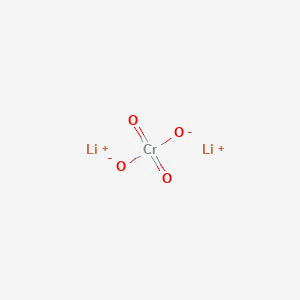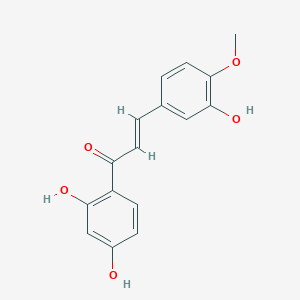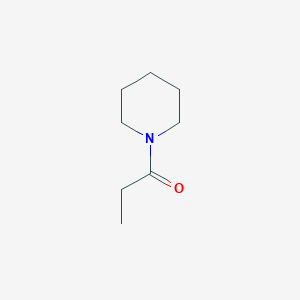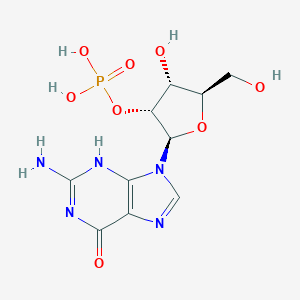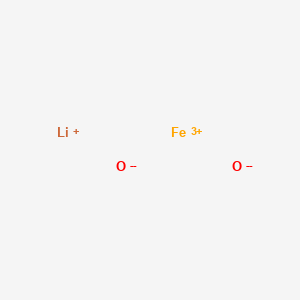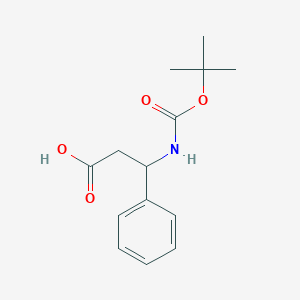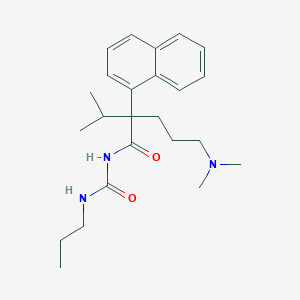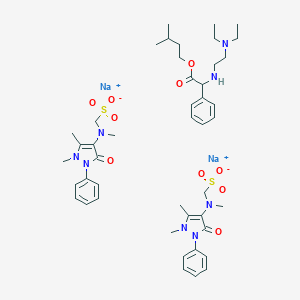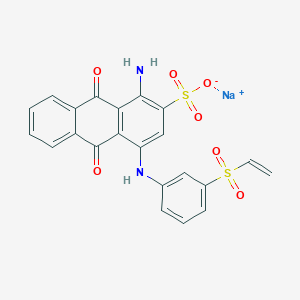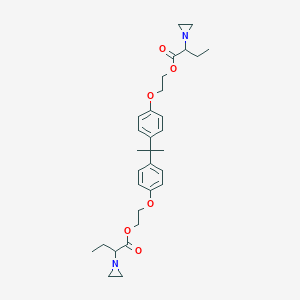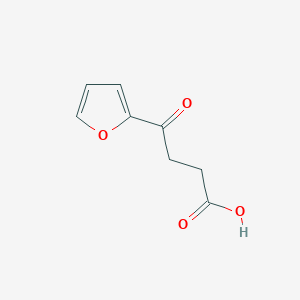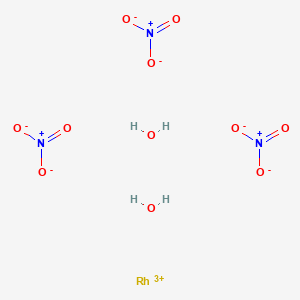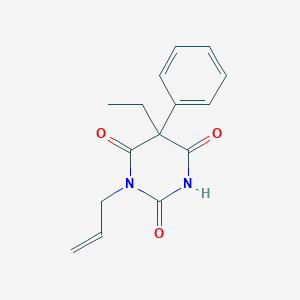
Carbostyril, 1,3-dimethyl-4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the carbostyril family, which is known for its diverse biological activities. Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl-, is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It may also act as an inhibitor of oxidative stress, which is implicated in the development of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Carbostyril, 1,3-dimethyl-4-ethyl-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of reactive oxygen species, which are implicated in oxidative stress. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbostyril, 1,3-dimethyl-4-ethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on carbostyril, 1,3-dimethyl-4-ethyl-. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is in the study of its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and to develop novel therapeutic agents based on its properties.
Métodos De Síntesis
Carbostyril, 1,3-dimethyl-4-ethyl-, can be synthesized using various methods, including the reaction of 1,3-dimethyl-4-ethylbenzene with chloroacetyl chloride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dimethyl-4-ethylbenzene with acetic anhydride, followed by cyclization with concentrated hydrochloric acid. These methods have been optimized to produce high yields of pure carbostyril, 1,3-dimethyl-4-ethyl-.
Aplicaciones Científicas De Investigación
Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
15112-97-7 |
|---|---|
Nombre del producto |
Carbostyril, 1,3-dimethyl-4-ethyl- |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
Clave InChI |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
SMILES canónico |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Otros números CAS |
15112-97-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



